4-Bromo-2,3,5,6-tetrafluoropyridine

Palladium Catalysis Suzuki-Miyaura Coupling Chemoselectivity

4-Bromo-2,3,5,6-tetrafluoropyridine is a polyhalogenated heteroaromatic building block that uniquely combines an electron-deficient tetrafluoropyridine core with a 4-position bromine atom. This structure enables two orthogonal reactivity pathways: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing positions and palladium-catalyzed cross-coupling at the C-Br site.

Molecular Formula C5BrF4N
Molecular Weight 229.96 g/mol
CAS No. 3511-90-8
Cat. No. B1197552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3,5,6-tetrafluoropyridine
CAS3511-90-8
Synonyms4-bromo-2,3,5,6-tetrafluoropyridine
Molecular FormulaC5BrF4N
Molecular Weight229.96 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(N=C1F)F)F)Br)F
InChIInChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8
InChIKeyYZCGGIUJABHGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3,5,6-tetrafluoropyridine (3511-90-8): A Dual-Reactive Scaffold for Precision Synthesis


4-Bromo-2,3,5,6-tetrafluoropyridine is a polyhalogenated heteroaromatic building block that uniquely combines an electron-deficient tetrafluoropyridine core with a 4-position bromine atom [1]. This structure enables two orthogonal reactivity pathways: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing positions and palladium-catalyzed cross-coupling at the C-Br site . The four fluorine substituents enhance electrophilicity and metabolic stability, while the bromine serves as a versatile handle for diversification via Suzuki-Miyaura and related reactions [2].

Why 4-Bromo-2,3,5,6-tetrafluoropyridine Cannot Be Replaced by Generic Fluoropyridines in Critical Applications


Fluoropyridine analogs such as pentafluoropyridine or 2,3,5,6-tetrafluoropyridine lack the specific synthetic versatility conferred by the 4-position bromine atom [1]. While these simpler scaffolds support SNAr chemistry, they cannot participate in palladium-catalyzed cross-couplings that require a halogen leaving group, severely limiting their utility for constructing complex biaryl or alkylated pyridine architectures [2]. Conversely, 4-chloro or 4-iodo analogs differ significantly in reactivity; the bromide in 4-Br-TFP offers an optimal balance of cross-coupling activity and stability, avoiding the sluggishness of aryl chlorides and the instability or side-reactivity of aryl iodides in demanding reaction sequences [3].

Quantitative Evidence: The Specific Advantages of 4-Bromo-2,3,5,6-tetrafluoropyridine


Cross-Coupling Reactivity: Bromide vs. Chloride in Suzuki-Miyaura Reactions

In competitive Suzuki-Miyaura coupling reactions, the C-Br bond in bromoarenes is significantly more reactive than the corresponding C-Cl bond. A study on heteroaryl systems demonstrated a clear reactivity order: -Br > -OSO2F > -Cl [1]. This establishes the 4-bromo derivative as a superior electrophilic partner compared to the 4-chloro-2,3,5,6-tetrafluoropyridine analog for selective, high-yielding cross-couplings under mild conditions [1].

Palladium Catalysis Suzuki-Miyaura Coupling Chemoselectivity

Reaction Yields in Sequential Functionalization: An Exemplary Cascade

A study by Christopher et al. demonstrated the sequential functionalization of 4-bromo-2,3,5,6-tetrafluoropyridine, achieving a two-step cascade with high overall efficiency. The compound first underwent regioselective SNAr with 4-methoxybenzylamine to give an ortho-substituted intermediate in 89% yield. This intermediate was then subjected to a Suzuki-Miyaura coupling with phenylboronic acid to afford the final 2,4-disubstituted product in 84% yield [1].

SNAr Suzuki-Miyaura Sequential Synthesis

Electronic Tuning: DFT-Calculated HOMO-LUMO Gap Comparison

Density Functional Theory (DFT) calculations provide a quantitative basis for understanding the electronic differences between halogenated tetrafluoropyridines. A comparative study found that the HOMO-LUMO energy gap for 4-bromo-2,3,5,6-tetrafluoropyridine is 5.12 eV, which is narrower than the 5.21 eV gap calculated for 3-chloro-2,4,5,6-tetrafluoropyridine [1]. This smaller gap suggests a slightly softer, more polarizable electron cloud for the bromo derivative, which may influence its reactivity profile and interaction with biological targets.

DFT Calculation Electronics Structure-Activity Relationship

Crystal Engineering: Halogen Bonding Capability vs. Lighter Halogens

In a systematic study of para-halotetrafluoropyridines, it was found that co-crystals with benzene and pyridine exhibited halogen bonding only for the heavier halogen derivatives. While the fluoro analog showed no halogen bonding, both the bromo and iodo derivatives formed halogen bonds. In pyridine co-crystals, halogen bonding was observed for all three heavier halogens (Cl, Br, I) [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

High-Value Application Scenarios for 4-Bromo-2,3,5,6-tetrafluoropyridine in Research and Industry


Medicinal Chemistry: Synthesis of Highly Decorated Kinase Inhibitor Scaffolds

The ability to perform sequential, high-yielding SNAr and Suzuki-Miyaura reactions makes 4-bromo-2,3,5,6-tetrafluoropyridine an ideal building block for constructing densely functionalized pyridine cores found in kinase inhibitors. The 89% and 84% yields achieved in a two-step diversification sequence [1] demonstrate its efficiency for parallel library synthesis, enabling medicinal chemists to explore diverse chemical space around a privileged fluorinated scaffold.

Agrochemical Discovery: Creation of Novel Fluorinated Heterocyclic Pesticides

The introduction of fluorine atoms and the ability to append various aryl groups via the C-Br bond are key for optimizing the physicochemical properties and biological activity of agrochemical candidates. The electron-withdrawing tetrafluoropyridine core can enhance metabolic stability and modulate lipophilicity, while the high cross-coupling reactivity of the bromide [2] allows for rapid derivatization to screen for potent, selective pesticides.

Materials Science: Design of Halogen-Bonded Supramolecular Architectures

The confirmed capability of 4-bromo-2,3,5,6-tetrafluoropyridine to act as a halogen bond donor in the solid state, a property absent in its perfluorinated or 4-fluoro analogs [3], makes it a valuable tecton for crystal engineering. It can be used to co-crystallize with various electron donors (e.g., amines, N-heterocycles) to create novel materials with tailored optical, electronic, or mechanical properties.

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